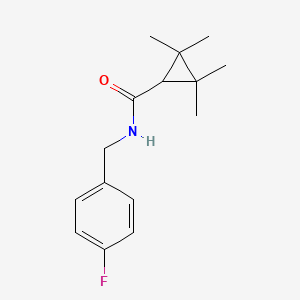
N-(4-fluorobenzyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is an organic compound that belongs to the class of carboxamides. This compound features a cyclopropane ring substituted with four methyl groups and a carboxamide group attached to a 4-fluorobenzyl moiety. The presence of the fluorine atom on the benzyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 4-fluorobenzylamine with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
N-(4-fluorobenzyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Azides, thiols
科学的研究の応用
N-(4-fluorobenzyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorine atom on the benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The cyclopropane ring’s rigidity can also influence the compound’s overall conformation and interaction with biological targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
- N-(4-fluorobenzyl)-N-methylpropane-1,3-diamine
- 4-(4-fluorobenzyl)piperidine
- Methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate
Uniqueness
N-(4-fluorobenzyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its combination of a cyclopropane ring with four methyl groups and a fluorinated benzyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C15H20FNO |
|---|---|
分子量 |
249.32 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H20FNO/c1-14(2)12(15(14,3)4)13(18)17-9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,18) |
InChIキー |
CPFWWMWBXVWUFS-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)C(=O)NCC2=CC=C(C=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Benzofuran-2-yl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372919.png)
![N-{[(3-amino-6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13372922.png)
![tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13372923.png)
![6-(4-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372927.png)
![4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13372929.png)
![({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B13372931.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372946.png)
amino]phenyl}acetamide](/img/structure/B13372948.png)
![(4-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B13372955.png)
![1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B13372957.png)
![N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B13372958.png)

![5-benzoyl-2-chloro-4-(3-chlorophenyl)-2a-phenyl-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one](/img/structure/B13372964.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B13372965.png)
